N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide
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Overview
Description
N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminophenylcyclopropanecarboxamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide has several scientific research applications:
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or antimicrobial activity against bacteria.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another sulfonamide derivative with antimicrobial properties.
Cyclopropylfentanyl: A compound with a similar cyclopropane ring structure but different pharmacological properties.
Uniqueness
N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15ClN2O3S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)sulfonylamino]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-6-1-2-7-15(14)23(21,22)19-13-5-3-4-12(10-13)18-16(20)11-8-9-11/h1-7,10-11,19H,8-9H2,(H,18,20) |
InChI Key |
MDWLZYIJCPQIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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